Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against protein tyrosine kinases . Protein tyrosine kinases play a crucial role in regulating cellular functions such as proliferation, growth, differentiation, and death .
Mode of Action
It’s likely that it interacts with its targets (potentially protein tyrosine kinases) and induces changes that inhibit their activity . This could result in the disruption of signal transduction pathways, thereby affecting cellular functions.
Biochemical Pathways
Given its potential inhibitory activity against protein tyrosine kinases, it may impact signal transduction pathways that regulate various cellular functions .
Result of Action
If it does inhibit protein tyrosine kinases, it could potentially disrupt cellular signaling pathways, affecting processes such as cell growth and proliferation .
Advantages and Limitations for Lab Experiments
Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has several advantages for lab experiments, including its high selectivity and potency, which allow for precise targeting of BTK and other kinases. Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone research, including its potential as a therapeutic agent for various diseases, as well as its use as a tool for studying B-cell receptor signaling and kinase inhibition. Further studies are needed to investigate the efficacy and safety of Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone in clinical trials, as well as its potential for combination therapy with other therapeutic agents. In addition, the development of more potent and selective BTK inhibitors, based on the structure of Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, could lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can be synthesized through a multi-step process involving the coupling of furan-2-ylamine with 4-bromo-1-(2-methylpyrimidin-4-yloxy)piperidine, followed by a series of reactions to obtain the final product. The synthesis of Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been reported in various scientific journals, and the compound has been synthesized by several research groups.
Scientific Research Applications
Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has also been shown to have a synergistic effect when combined with other therapeutic agents, such as immune checkpoint inhibitors.
properties
IUPAC Name |
furan-2-yl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-16-7-4-14(17-11)21-12-5-8-18(9-6-12)15(19)13-3-2-10-20-13/h2-4,7,10,12H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGKWUQSXAPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone |
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